Cas no 73179-99-4 (Eicosanoic acid,15-hydroxy-)

Eicosanoic acid,15-hydroxy- 化学的及び物理的性質
名前と識別子
-
- Eicosanoic acid,15-hydroxy-
- 15-hydroxyeicosanoic acid
- 15-hydroxyicosanoic acid
- CHEBI:189996
- 15-hydroxy-eicosanoic acid
- DTXSID00993908
- 20:0(15-OH)
- Eicosanoic acid, 15-hydroxy-
- 73179-99-4
- G65320
-
- インチ: InChI=1S/C20H40O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23)
- InChIKey: BLERHOKJGPAHCL-UHFFFAOYSA-N
- SMILES: CCCCCC(CCCCCCCCCCCCCC(=O)O)O
計算された属性
- 精确分子量: 328.298
- 同位素质量: 328.298
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 18
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- XLogP3: 7.4
じっけんとくせい
- 密度みつど: 0.935
- Boiling Point: 462.3°C at 760 mmHg
- フラッシュポイント: 247.5°C
- Refractive Index: 1.468
Eicosanoic acid,15-hydroxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00FTBL-250mg |
15-hydroxyeicosanoic acid |
73179-99-4 | 98% | 250mg |
$3302.00 | 2024-04-21 | |
1PlusChem | 1P00FTBL-50mg |
15-hydroxyeicosanoic acid |
73179-99-4 | 98% | 50mg |
$1228.00 | 2024-04-21 | |
A2B Chem LLC | AH37041-100mg |
15-hydroxyeicosanoic acid |
73179-99-4 | 98% | 100mg |
$1746.00 | 2024-04-19 | |
1PlusChem | 1P00FTBL-100mg |
15-hydroxyeicosanoic acid |
73179-99-4 | 98% | 100mg |
$1951.00 | 2024-04-21 | |
A2B Chem LLC | AH37041-50mg |
15-hydroxyeicosanoic acid |
73179-99-4 | 98% | 50mg |
$1079.00 | 2024-04-19 | |
A2B Chem LLC | AH37041-250mg |
15-hydroxyeicosanoic acid |
73179-99-4 | 98% | 250mg |
$3056.00 | 2024-04-19 |
Eicosanoic acid,15-hydroxy- 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Eicosanoic acid,15-hydroxy-に関する追加情報
Comprehensive Overview of Eicosanoic acid,15-hydroxy- (CAS No. 73179-99-4): Properties, Applications, and Research Insights
Eicosanoic acid,15-hydroxy- (CAS No. 73179-99-4), a hydroxylated derivative of eicosanoic acid, is a bioactive fatty acid gaining attention in pharmaceutical, cosmetic, and biochemical research. This compound, also referred to as 15-hydroxyarachidic acid, belongs to the class of long-chain hydroxy fatty acids (HFA), which are pivotal in cellular signaling and lipid metabolism. Its unique structure—featuring a hydroxyl group at the C-15 position—imparts distinct physicochemical properties, making it valuable for specialized applications.
Recent studies highlight the role of 15-hydroxy eicosanoic acid in modulating inflammatory pathways and skin barrier function, aligning with the growing consumer demand for anti-aging and dermocosmetic ingredients. Searches for "natural lipid moisturizers" and "hydroxy fatty acids in skincare" have surged, reflecting its relevance in clean-label formulations. Researchers also explore its potential in nutraceuticals, particularly for metabolic health, as users increasingly seek "bioactive lipids for wellness."
From a chemical perspective, Eicosanoic acid,15-hydroxy- exhibits amphiphilic behavior due to its polar hydroxyl group and nonpolar alkyl chain. This duality enhances its utility as an emulsifier or stabilizer in cosmetic formulations, addressing trends like "sustainable emulsifiers" and "green chemistry." Analytical techniques such as GC-MS and NMR are commonly employed to verify its purity, a critical factor given its use in high-end applications.
The compound’s biosynthesis occurs via enzymatic oxidation of arachidic acid, a process studied for biotechnological optimization. With the rise of "enzymatic synthesis" queries, industries aim to produce 73179-99-4 sustainably. Its compatibility with lipid nanoparticles further positions it as a candidate for drug delivery systems, a hotspot in pharmaceutical searches.
In conclusion, Eicosanoic acid,15-hydroxy- bridges gaps between biochemistry and commercial applications. Its multifunctionality—spanning skincare, health supplements, and material science—ensures its prominence in scientific and industrial discourse. As research advances, this compound may unlock novel solutions for personalized medicine and eco-friendly formulations, meeting evolving market needs.
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